2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-11-7-6-9-13-12(2)20-18(21-16(11)13)23-19-22-17(25)14-8-4-5-10-15(14)24(19)3/h4-10H,1-3H3,(H,20,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNIIRCXMVYVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=O)C4=CC=CC=C4N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. The reaction is carried out by refluxing the mixture in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . For more complex or hindered 2-aminobenzamides, pressure tube conditions with 3 equivalents each of the orthoester and acetic acid in ethanol at 110°C for 12–72 hours are required .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce various reduced quinazolinone derivatives .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities , which include:
- Anticancer Activity : Quinazoline derivatives are known to inhibit various kinases involved in cancer progression. This compound may serve as a lead candidate for the development of new anticancer therapies due to its ability to target specific pathways in cancer cells.
- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, making it a potential candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the pharmacological applications of this compound:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models. The study utilized molecular docking simulations to predict the binding affinity of the compound to specific kinases involved in cancer cell signaling pathways.
- Antimicrobial Efficacy : Research conducted on various quinazoline derivatives showed that they possess broad-spectrum antimicrobial activity. The compound was tested against several bacterial strains, demonstrating effective inhibition at low concentrations.
- Inflammation Models : In vitro studies have indicated that this compound can reduce pro-inflammatory cytokine production in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Quinazolinone Family
(i) 8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (2h)
- Core Structure: Monocyclic quinazolin-4(3H)-one.
- Substituents : Chlorine at position 8, 4-methoxyphenyl at position 3.
- Key Differences: Unlike the target compound, 2h lacks the fused quinazoline-amino linkage and instead features electron-withdrawing (Cl) and electron-donating (OCH₃) groups. These modifications enhance solubility (logP = 1.2) and alter binding specificity, as evidenced by its moderate antitumor activity in vitro (IC₅₀ = 8.2 µM against HeLa cells) .
(ii) MHY2251 [2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one]
- Core Structure : Dihydroquinazolin-4(1H)-one with a benzodioxol substituent.
- Key Differences : The partially saturated quinazoline ring and benzodioxol group improve cell permeability, enabling potent SIRT1 inhibition (IC₅₀ = 1.7 µM). In contrast, the target compound’s fully aromatic system may favor intercalation with DNA or protein targets .
Pyrimidine-Based Derivatives
(i) 4-Amino-5-((2-methoxyphenyl)amino)-6-(4-substituted phenyl)pyrimidin-2(1H)-one (Compound A, Figure 21)
- Core Structure : Pyrimidin-2(1H)-one.
- Substituents: Methoxyphenylamino and substituted phenyl groups.
- Compound A shows selective kinase inhibition (e.g., EGFR IC₅₀ = 0.3 µM) due to its planar pyrimidine core .
(ii) N-(5-((4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-(substituted)-4-methoxyphenyl)acrylamide (Compound B, Figure 21)
- Core Structure : Pyrimidine-acrylamide hybrid.
- Key Differences: The acrylamide moiety enables covalent binding to cysteine residues in kinases (e.g., BTK IC₅₀ = 0.09 µM). This mechanism is absent in the target compound, which relies on non-covalent interactions .
Data Table: Comparative Analysis of Key Compounds
Research Findings
Structure-Activity Relationships (SAR)
- Quinazoline vs. Pyrimidine Cores : Fully aromatic quinazoline derivatives (e.g., target compound) exhibit stronger DNA intercalation due to extended π-systems, whereas pyrimidine analogs (e.g., Compound A) favor enzymatic inhibition via H-bonding with catalytic residues .
- Substituent Effects : Methyl groups (as in the target compound) enhance lipophilicity (predicted logP = 2.8), improving blood-brain barrier penetration. In contrast, polar groups like methoxy (2h) or benzodioxol (MHY2251) balance solubility and target affinity .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s dimethylquinazoline substituents may reduce aqueous solubility compared to 2h (measured solubility = 12 µg/mL in PBS).
- Metabolic Stability : Pyrimidine derivatives (e.g., Compound B) with acrylamide groups show higher clearance rates due to glutathione conjugation, whereas the target compound’s rigid structure may resist hepatic metabolism .
Notes
- Availability : The target compound is listed as discontinued in commercial catalogs, limiting current experimental access .
- Synthesis: Analogous quinazolinones (e.g., 2h) are synthesized via microwave-assisted cyclization of 2-aminobenzamides, suggesting a feasible route for scaling up the target compound .
Biological Activity
2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one is a novel compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied due to their potential applications in medicinal chemistry, particularly in cancer therapy, anti-inflammatory treatments, and as antimicrobial agents. This article focuses on the biological activity of this specific compound, summarizing key findings from recent research.
Chemical Structure and Properties
The compound features a complex structure that includes two quinazoline rings and an amino group. Its molecular formula is , with a molecular weight of approximately 240.27 g/mol. The presence of methyl groups at the 4 and 8 positions of the quinazoline ring enhances its lipophilicity, potentially influencing its biological interactions.
Anticancer Properties
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer activity through various mechanisms:
- Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells. This process is crucial for inhibiting tumor growth and proliferation .
- Kinase Inhibition : Quinazolines are known to inhibit specific kinases involved in cell signaling pathways that drive cancer progression. For instance, several studies have highlighted their ability to target tyrosine kinases, which play a pivotal role in cellular growth and differentiation .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Quinazoline derivatives have been reported to inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Antimicrobial Effects
Compounds within the quinazoline class have demonstrated antimicrobial activity against various pathogens. This includes both antibacterial and antifungal properties, which could be attributed to their ability to interfere with microbial metabolic processes.
Case Studies
- Cell Line Studies : In vitro studies evaluated the cytotoxic effects of this compound against several cancer cell lines including HCT116 (colorectal carcinoma) and NCI-H460 (lung carcinoma). The results indicated IC50 values in the low micromolar range, suggesting potent anti-proliferative effects .
- Kinase Profiling : A comprehensive screening against a panel of kinases revealed that this compound effectively binds to multiple targets involved in cancer signaling pathways. Notably, it exhibited significant temperature shifts indicative of strong binding interactions with key kinases.
Comparative Analysis
To illustrate the biological activity of this compound relative to similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C13H12N4 | Dual quinazoline structure | Anticancer, anti-inflammatory |
| 6-(3,4-Dimethoxyphenyl)-2-(4-methylquinazolin-2-yl)amino-pyrimidin-4(3H)-one | C18H15N7O3 | Complex structure with dual active sites | Anticancer, antidiabetic |
| 2-(4-Methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one | C12H12N4 | Simplified structure | Moderate antitumor activity |
Q & A
Basic Research Questions
Q. How can the synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-1-methylquinazolin-4(1H)-one be optimized for higher yield and purity?
- Methodological Answer : Synthesis optimization involves solvent selection (e.g., dimethyl sulfoxide for enhanced reaction kinetics or ethanol for cost-effectiveness), temperature control (60–100°C for cyclization steps), and stoichiometric adjustments of reagents like anthranilic acid derivatives and substituted amines. Reaction time should be monitored via TLC or HPLC to prevent over-oxidation. Catalysts such as acetic anhydride or benzoyl chloride may improve quinazoline ring formation .
Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., methyl groups at 4,8-quinazoline positions).
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1630–1670 cm⁻¹ and N-H stretches for amino linkages.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
Comparative analysis with synthetic intermediates is critical .
Q. Which purification methods are effective for isolating this compound from by-products?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and gradient elution (hexane:ethyl acetate) can isolate the target compound. Purity should be assessed via HPLC (>95% peak area) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (e.g., kinases or GPCRs). Use MD simulations (GROMACS) to assess binding stability. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements). Cross-reference with structural analogs showing similar aminoquinazoline motifs .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., CLSI guidelines for antimicrobial testing).
- Dose-Response Analysis : Compare EC50/IC50 values across cell lines or microbial strains.
- Metabolomic Profiling : Identify metabolite interference or off-target effects using LC-MS/MS.
Discrepancies may arise from solvent choice (DMSO vs. saline) or cell viability protocols .
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
- Methodological Answer : Challenges include poor crystal growth due to flexible substituents. Solutions:
- Co-crystallization : Use of co-formers (e.g., carboxylic acids) to stabilize packing.
- SHELXL Refinement : Apply twin refinement or high-resolution data (≤1.0 Å) to resolve disorder. Validate with R-factor convergence (<5%) and electron density maps .
Q. How can in silico models predict the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodological Answer : Use SwissADME or pkCSM to estimate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
